N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-6-methoxy-1H-indole-2-carboxamide
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Overview
Description
“N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-6-methoxy-1H-indole-2-carboxamide” is a compound that belongs to the class of organic compounds known as imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring . Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
Synthesis Analysis
A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed . This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The important features of this method are that it is reasonably fast, very clean, high yielding, simple workup, and environmentally benign .Scientific Research Applications
Synthesis Techniques and Chemical Modifications
Research has explored the synthesis of imidazo[1,2-a]pyridines with various substitutions to investigate their biological activities and potential therapeutic applications. For example, the synthesis of 3-substituted imidazo[1,2-a]pyridines as potential antiulcer agents has been detailed, indicating the methods for introducing different functional groups to explore their cytoprotective properties (Starrett et al., 1989). Additionally, the development of a one-pot synthesis technique for imidazo[1,5-a]pyridines showcases the advancement in chemical synthesis methods, allowing for the introduction of various substituents at specific positions of the imidazo[1,2-a]pyridine framework (Crawforth & Paoletti, 2009).
Biological Activities and Potential Applications
Imidazo[1,2-a]pyridines have been investigated for their antimicrobial and antitubercular activities. A study highlighted the design, synthesis, and evaluation of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides containing various amine moieties, showing excellent in vitro activity against drug-sensitive and multidrug-resistant Mycobacterium tuberculosis strains (Li et al., 2020). Moreover, novel imidazo[1,2-a]pyridine-3-carboxamide derivatives have been synthesized, revealing considerable activity against both drug-sensitive and resistant MTB strains, suggesting their potential as anti-TB agents (Lv et al., 2017).
Utility in Drug Discovery and Development
The structural modification of imidazo[1,2-a]pyridines to improve their biological activity and reduce unwanted metabolism has been a focus of research. For instance, systematic modifications were made to imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase, a step crucial for enhancing the pharmacokinetic profiles of potential drug candidates (Linton et al., 2011).
Mechanism of Action
Target of Action
Compounds with similar structures have been known to target various receptors and enzymes, contributing to their biological and therapeutic value .
Mode of Action
It’s synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions .
Biochemical Pathways
Similar compounds have been shown to possess a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs .
Result of Action
Similar compounds have been proposed for the treatment of cancer, cardiovascular diseases, and alzheimer’s disease .
Properties
IUPAC Name |
N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-6-methoxy-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-3-23(13-15-12-21-19-6-4-5-9-24(15)19)20(25)18-10-14-7-8-16(26-2)11-17(14)22-18/h4-12,22H,3,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAEGFKQWCMEVMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CN=C2N1C=CC=C2)C(=O)C3=CC4=C(N3)C=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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